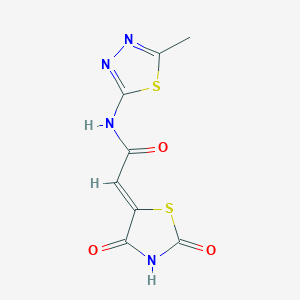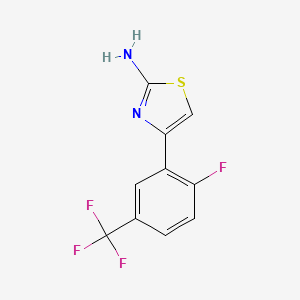![molecular formula C15H16F3N5O B2636667 2-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine CAS No. 2380044-60-8](/img/structure/B2636667.png)
2-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, PF-06463922. It is a small molecule inhibitor that has shown promising results in the treatment of various diseases, including cancer, autoimmune disorders, and infectious diseases.
Mécanisme D'action
PF-06463922 works by inhibiting the activity of several kinases, including the protein kinase C (PKC) family, which play a crucial role in the development and progression of various diseases. By inhibiting these kinases, PF-06463922 can prevent the growth and proliferation of cancer cells, reduce inflammation in autoimmune disorders, and prevent the replication of viruses in infectious diseases.
Effets Biochimiques Et Physiologiques
PF-06463922 has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of several kinases, including PKC, which play a crucial role in the development and progression of various diseases. PF-06463922 has also been found to reduce inflammation in autoimmune disorders and prevent the replication of viruses in infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
PF-06463922 has several advantages for lab experiments. It is a potent inhibitor of several kinases, making it an ideal candidate for studying the role of these kinases in disease development and progression. However, PF-06463922 also has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may not be effective in inhibiting all kinases. Additionally, its potency may vary depending on the cell type and disease being studied.
Orientations Futures
There are several future directions for the study of PF-06463922. One potential direction is to study its efficacy in combination with other drugs for the treatment of various diseases. Another potential direction is to study its effects on other kinases and signaling pathways that play a role in disease development and progression. Additionally, further research is needed to determine the optimal dosage and administration of PF-06463922 for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of PF-06463922 involves a multistep process that includes the use of various reagents and catalysts. The method involves the reaction of 5-methylpyrimidine-2-carboxylic acid with 1-bromo-4-(trifluoromethyl)benzene to form an intermediate compound. This intermediate is then reacted with piperidine and a base to form the final product, PF-06463922.
Applications De Recherche Scientifique
PF-06463922 has been extensively studied for its potential applications in scientific research. It has shown promising results in the treatment of various diseases, including cancer, autoimmune disorders, and infectious diseases. PF-06463922 has been found to be a potent inhibitor of several kinases that play a crucial role in the development and progression of these diseases. It has also been found to be effective in the treatment of drug-resistant cancers.
Propriétés
IUPAC Name |
2-[4-(5-methylpyrimidin-2-yl)oxypiperidin-1-yl]-4-(trifluoromethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N5O/c1-10-8-20-14(21-9-10)24-11-3-6-23(7-4-11)13-19-5-2-12(22-13)15(16,17)18/h2,5,8-9,11H,3-4,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHYUDXCVCBMIKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C3=NC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(5-Methylpyrimidin-2-yl)oxy]piperidin-1-yl}-4-(trifluoromethyl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-(2-Ethenylsulfonylethyl)-1-methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B2636587.png)
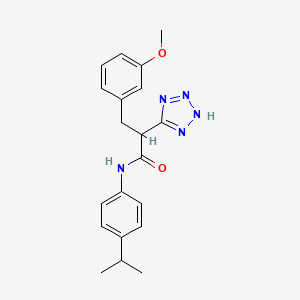
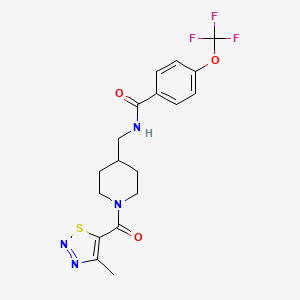
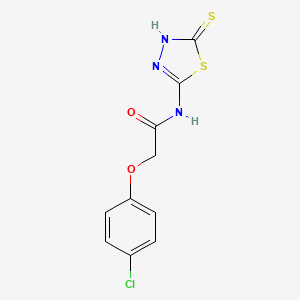
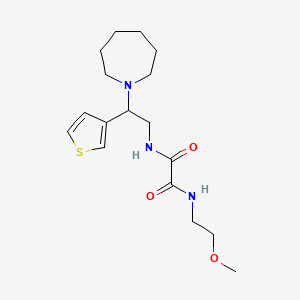
![(5E)-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanyl-1,3-thiazol-4(5H)-one](/img/structure/B2636596.png)

![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2636598.png)
![2,3-dimethyl-4H-furo[3,2-b]pyrrole-5-carbohydrazide](/img/structure/B2636599.png)
![2-(4-chlorophenoxy)-N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2636600.png)
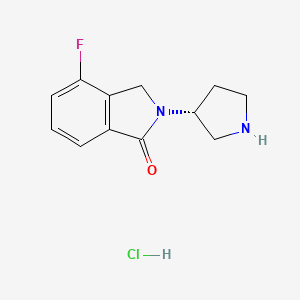
![2-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride](/img/structure/B2636604.png)
